3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
Overview
Description
3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile (FOPO) is a fluorinated heterocyclic compound, which is an important synthetic intermediate in organic chemistry. FOPO has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. FOPO is a highly versatile building block, which can be used to create polymers, dyes, and other compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Scientific Research Applications
Metabotropic Glutamate Receptor Antagonists
Research has explored compounds similar to 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile as potential metabotropic glutamate receptor antagonists. These compounds, including 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, have shown promising results in enhancing in vitro potency, suggesting potential applications in neurological research and drug development (Poon et al., 2004); (Tehrani et al., 2005).
Herbicidal Activity
A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety, which are structurally related to the compound , demonstrated moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Anticancer Potential
1,2,4-oxadiazole derivatives, similar to the compound , have been investigated for their anticancer activity. Studies have indicated that these compounds exhibit promising activity against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Vaidya et al., 2020).
Positron Emission Tomography (PET) Imaging
Research has been conducted on analogs of 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile for developing PET imaging agents. These compounds have shown high affinity for metabotropic glutamate subtype-5 receptors, suggesting their use in PET imaging for neurological studies (Siméon et al., 2007).
Antimicrobial and Analgesic Agents
Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and analgesic activities. These studies indicate the potential of these compounds in developing new therapeutic agents for treating infections and pain (Ramaprasad et al., 2013).
GABAA/Benzodiazepine Receptor Interaction
Imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile, have been explored for their binding affinity to the GABAA/benzodiazepine receptor, suggesting their potential in neurological and psychiatric research (Tenbrink et al., 1994).
Antimycobacterial Activity
Compounds with 1,2,4-oxadiazole-pyranopyridine/chromene hybrids, similar to the compound , have been tested for their activity against Mycobacterium tuberculosis. This research suggests their potential in developing new treatments for tuberculosis (Kumar et al., 2011).
Fluorescence Aniline Sensing
Thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential as aniline sensors via fluorescence quenching, indicating applications in chemical sensing and environmental monitoring (Naik et al., 2018).
properties
IUPAC Name |
3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSPCALDSNXWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
CAS RN |
327056-26-8 | |
Record name | AZD-9272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327056268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-9272 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SQ9B412I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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